molecular formula C15H13NO2 B13916359 Methyl (E)-4-Styrylnicotinate

Methyl (E)-4-Styrylnicotinate

Cat. No.: B13916359
M. Wt: 239.27 g/mol
InChI Key: VPNNSEVTXWYUPG-BQYQJAHWSA-N
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Description

Significance of Pyridine (B92270) and Styrene (B11656) Motifs in Organic Synthesis

The pyridine ring, a heterocyclic aromatic compound, is a fundamental building block in organic synthesis. nih.gov Its basicity, stability, and ability to participate in hydrogen bonding make it a privileged scaffold in the development of pharmaceuticals, agrochemicals, and functional materials. nih.govmdpi.com The nitrogen atom within the pyridine ring can act as a directing group in transition-metal-catalyzed reactions, enabling selective functionalization of the ring. rsc.org This feature is crucial for constructing complex molecules with high precision. rsc.org

Similarly, the styrene motif, an aromatic ring attached to a vinyl group, is a versatile precursor in a multitude of chemical transformations. Alkenes, including styrenes, are readily functionalized through various reactions such as hydroformylation, ketonization, and hydroxymethylation, often facilitated by photochemistry and transition-metal catalysis. eurekalert.org The combination of a pyridine ring and a styrene unit within a single molecule, as seen in styrylpyridines, creates a compound with unique electronic and steric properties, offering a rich platform for further chemical exploration. nih.gov

Overview of Ester Derivatives in Advanced Chemical Transformations

Esters are a class of organic compounds derived from the reaction of an acid with an alcohol. wikipedia.org They are ubiquitous in nature, contributing to the fragrances of fruits and flowers, and are integral components of fats and oils. wikipedia.org In the realm of synthetic chemistry, esters are not only valuable products but also serve as crucial intermediates. acs.orgmdpi.com They can undergo a variety of transformations, including transesterification, where one ester is converted into another, and reactions with amines to form amides. wikipedia.org The development of efficient methods for ester synthesis, such as those involving transition-metal-catalyzed C-H activation, is an active area of research, aiming for more atom-economical and environmentally friendly processes. acs.org The modification of natural products through esterification can lead to derivatives with enhanced biological activity or novel properties. medcraveonline.commedcraveonline.com

Contextualization of Methyl (E)-4-Styrylnicotinate within Modern Chemical Science

This compound incorporates the key structural features discussed above: a pyridine ring (specifically, a nicotinate (B505614), which is a pyridine-3-carboxylate), a styrene moiety, and a methyl ester group. This unique combination positions the compound as a subject of interest for synthetic chemists. The "(E)" designation in its name refers to the stereochemistry of the double bond in the styryl group, indicating that the substituent groups are on opposite sides of the double bond.

The synthesis of such a molecule can be approached through various modern organic chemistry techniques. For instance, a plausible synthetic route could involve a palladium-catalyzed cross-coupling reaction, a powerful tool for forming carbon-carbon bonds. Specifically, a Heck or Suzuki reaction between a halogenated methyl nicotinate and styrene or a styrylboronic acid, respectively, could yield the desired product.

While detailed research findings on this compound itself are not extensively documented in publicly available literature, its constituent parts suggest its potential as a building block in the synthesis of more complex molecules. The pyridine nitrogen can be a site for N-amination reactions, and the ester can be hydrolyzed or transesterified. wikipedia.orgnih.gov The styryl group offers a reactive site for various addition and polymerization reactions. eurekalert.org

Below is a table summarizing some of the key chemical data for this compound.

PropertyValue
Chemical Formula C15H13NO2
Molecular Weight 239.27 g/mol
CAS Number 2819669-36-6

Table 1: Chemical Properties of this compound. Data sourced from available chemical databases.

Further investigation into the reactivity and potential applications of this compound could unveil novel pathways for the synthesis of functional materials or biologically active compounds. Its structure serves as a clear example of how fundamental organic motifs can be combined to create molecules with tailored properties for advanced chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

methyl 4-[(E)-2-phenylethenyl]pyridine-3-carboxylate

InChI

InChI=1S/C15H13NO2/c1-18-15(17)14-11-16-10-9-13(14)8-7-12-5-3-2-4-6-12/h2-11H,1H3/b8-7+

InChI Key

VPNNSEVTXWYUPG-BQYQJAHWSA-N

Isomeric SMILES

COC(=O)C1=C(C=CN=C1)/C=C/C2=CC=CC=C2

Canonical SMILES

COC(=O)C1=C(C=CN=C1)C=CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Methyl E 4 Styrylnicotinate

Established Synthetic Routes for Related Nicotinates and Styrylpyridines

The synthesis of the target molecule relies on fundamental reactions used for preparing its core components: the methyl nicotinate (B505614) and the styrylpyridine moieties.

The formation of the methyl ester group in nicotinates is a primary step that can be achieved through several reliable methods.

Direct Esterification: The most common method for synthesizing methyl nicotinate is the direct esterification of nicotinic acid with methanol. scholarsresearchlibrary.comchemicalbook.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and often requires refluxing for several hours to achieve a good yield. chemicalbook.com The general reaction is a slow process that benefits from elevated temperatures. chemicalbook.com

Transesterification: An alternative to direct esterification is transesterification, where an existing ester of nicotinic acid is reacted with methanol. This method can be catalyzed by acids or bases. orgsyn.orgasianpubs.org For instance, the transesterification of C1-C4 alkyl esters of nicotinic acid with other alcohols can be achieved in the presence of an alkaline catalyst like sodium methoxide. google.com This process is often performed under a partial vacuum to remove the lower-boiling alcohol formed during the reaction, thus driving the equilibrium towards the desired product. google.com Nickel-catalyzed ester transfer reactions have also been explored, where a phenyl nicotinate can transfer its ester group to another molecule. thieme-connect.com

Table 1: Comparison of Esterification and Transesterification Methods for Nicotinates

Method Catalyst Key Conditions Advantages Disadvantages
Direct Esterification Sulfuric Acid Refluxing methanol Readily available starting materials Slow reaction, requires high temperatures
Transesterification Sodium Methoxide Partial vacuum Can be faster than direct esterification Requires pre-existing nicotinate ester
Nickel-Catalyzed Nickel Salt/dcypt ligand - Chemoselective Moderate yields

The formation of the styryl group attached to the pyridine (B92270) ring is often accomplished through condensation reactions.

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an active hydrogen compound in the presence of a weak base catalyst, followed by dehydration. wikipedia.org This reaction is a key method for forming the carbon-carbon double bond in styrylpyridines. mdpi.comnih.gov For example, the reaction can be carried out between a substituted benzaldehyde (B42025) and a methyl-substituted pyridine (picoline) derivative. nih.gov In some cases, these reactions can be performed under solvent-free conditions at elevated temperatures. mdpi.comresearchgate.net The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and is particularly useful when one of the reacting components contains a carboxylic acid group. wikipedia.orgorganic-chemistry.org

Modern synthetic organic chemistry offers powerful tools for the formation of carbon-carbon bonds, which are highly applicable to the synthesis of styrylpyridines.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. yvu.edu.inresearchgate.net For the synthesis of (E)-4-styrylpyridines, a ligand-free palladium-catalyzed oxidative Heck reaction has been developed between arylboronic acids and 4-vinylpyridine, resulting in high selectivity for the (E)-isomer. researchgate.net This method provides a convergent and efficient route to the desired styrylpyridine core. google.com

Suzuki Coupling: The Suzuki coupling is another palladium-catalyzed cross-coupling reaction, which joins an organoboron compound with an organohalide. libretexts.orgwikipedia.org This reaction is widely used to create carbon-carbon bonds for producing styrenes and biaryl compounds. libretexts.org The advantages of the Suzuki coupling include the use of mild reaction conditions and the commercial availability and low toxicity of many boronic acids. wikipedia.orgorganic-chemistry.org It has been successfully employed in the synthesis of various styrylpyridine derivatives. researchgate.net

Table 2: Overview of Organometallic Coupling Reactions for Styrylpyridine Synthesis

Reaction Catalyst Reactants Key Features
Heck Coupling Palladium complex Unsaturated halide, alkene Convergent synthesis, high (E)-isomer selectivity
Suzuki Coupling Palladium complex Organoboron compound, organohalide Mild conditions, readily available reagents, low toxicity

Enzymatic methods are gaining traction as environmentally friendly alternatives for the synthesis of esters.

Lipase-Catalyzed Synthesis: Lipases are enzymes that can catalyze the formation of ester bonds. For example, Novozym® 435, a commercially available lipase (B570770) from Candida antarctica, has been used to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate. nih.gov This enzymatic approach offers high product yields under mild conditions, such as a reaction temperature of 50°C. nih.gov The synthesis of various vitamin E esters, including nicotinate derivatives, has also been explored using enzymatic methods. mdpi.comresearchgate.net These reactions are often carried out in organic solvents, but solvent-free systems are also being investigated. mdpi.com

Novel Synthetic Strategies for the (E)-4-Styrylnicotinate Framework

Recent research has focused on developing more sustainable and efficient methods for synthesizing pyridine derivatives, including those with a styryl substituent.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a tool in green chemistry for its ability to accelerate reactions, often leading to higher yields and shorter reaction times. nih.govacs.org For example, an efficient and environmentally friendly one-pot, four-component reaction has been developed for the synthesis of novel pyridine derivatives under microwave irradiation in ethanol, with excellent yields (82%–94%) and short reaction times (2–7 minutes). nih.govacs.org

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can simplify product purification. researchgate.net A green and facile synthesis of 2,6-diaryl-4-styrylpyridines has been achieved through a microwave-assisted multi-component reaction under solvent-free conditions. researchgate.net Similarly, solvent-free methods have been successfully used for the Knoevenagel condensation to produce styrylpyridines. mdpi.comresearchgate.net One-pot multicomponent reactions under solvent-free and catalyst-free fusion conditions have also been developed for the synthesis of various aminopyridine derivatives. scispace.com

Metal-Free and Metal-Catalyzed Reactions: Researchers are exploring both metal-free and metal-catalyzed reactions to synthesize pyridine derivatives under green conditions. bohrium.com Iron-catalyzed cyclization of ketoxime acetates and aldehydes offers a facile and green route to substituted pyridines. rsc.org

Table 3: Green Chemistry Approaches in Pyridine Synthesis

Approach Key Principle Example Application Advantages
Microwave-Assisted Energy efficiency One-pot synthesis of pyridine derivatives Short reaction times, high yields, low cost
Solvent-Free Waste reduction Multi-component synthesis of styrylpyridines Environmentally friendly, easy operation
Catalyst Development Atom economy Iron-catalyzed cyclization Use of abundant and less toxic metals

Continuous-Flow Synthesis Methodologies

The application of continuous-flow technology offers a streamlined and efficient alternative to traditional batch-wise synthesis for producing complex organic molecules. umontreal.ca This approach involves the continuous movement of reagents through a reactor network, which can significantly reduce reaction times and improve process control. umontreal.canih.gov In the context of synthesizing styryl derivatives, continuous-flow systems have been successfully employed for Heck reactions, a common method for forming the styryl linkage. beilstein-journals.org

For instance, the palladium-catalyzed Heck reaction between an aryl halide and an alkene can be performed in a continuous plug flow reactor (PFR). beilstein-journals.org This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, which are crucial for optimizing yield and selectivity. beilstein-journals.org The use of supercritical carbon dioxide (scCO₂) as a solvent, sometimes with modifiers like THF or methanol, has been explored to enhance the green credentials of the reaction by simplifying work-up procedures. beilstein-journals.org

The benefits of continuous-flow synthesis include:

Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with highly exothermic or hazardous reactions.

Improved Efficiency: Shorter reaction times and the potential for automation lead to higher throughput and reduced labor costs. umontreal.ca

Precise Control: Excellent mixing and temperature control contribute to better reproducibility and higher yields of the desired product. umontreal.ca

Scalability: Processes developed on a laboratory scale can often be readily scaled up for industrial production. vapourtec.com

ParameterBatch SynthesisContinuous-Flow Synthesis
Reaction Time Typically hours to daysCan be reduced to minutes or hours nih.gov
Process Control More challenging to maintain homogeneityPrecise control over temperature, pressure, and mixing umontreal.ca
Safety Higher risk with large volumes of reagentsInherently safer due to small reactor volumes
Scalability Can be complex and require re-optimizationGenerally more straightforward to scale up vapourtec.com

Derivatization and Functionalization of the Core Structure

The core structure of methyl (E)-4-styrylnicotinate offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted at the pyridine ring, the styryl moiety, or the ester group.

The pyridine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic substitution reactions, particularly at the 2- and 4-positions relative to the nitrogen atom. However, the existing substituents on the ring will direct further functionalization. The introduction of various functional groups onto the pyridine ring can modulate the electronic properties and biological activity of the molecule. Synthetic strategies to achieve multi-substituted pyridines often involve multi-step sequences or cascade reactions catalyzed by transition metals like rhodium. ntu.edu.sg

The styryl moiety, with its phenyl ring and double bond, provides ample opportunities for functionalization. The electronic nature of the phenyl ring can be altered by introducing electron-donating or electron-withdrawing groups. For example, the incorporation of an electron-rich styryl moiety can significantly influence the photophysical properties of a molecule, leading to long-wavelength absorption. researchgate.netnih.gov The double bond can undergo various addition reactions, and the phenyl ring is amenable to electrophilic aromatic substitution, allowing for the introduction of a wide array of substituents.

The methyl ester group is a versatile functional handle that can be transformed into a variety of other functional groups. An unprecedented conversion of methyl esters to stannanes has been achieved through nickel-catalyzed decarbonylative stannylation. acs.org This reaction provides access to arylstannanes, which are valuable intermediates in cross-coupling reactions. acs.org Furthermore, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or reduced to an alcohol. These transformations are fundamental in organic synthesis for building molecular complexity. Recent research has also demonstrated the use of lignin (B12514952) as a methyl source for the methylation of carboxylic acids to generate methyl esters, offering a sustainable approach to this transformation. nih.gov

Functional GroupReagents/ConditionsProduct
Methyl Ester H₂O, H⁺ or OH⁻Carboxylic Acid
Methyl Ester R'OH, H⁺ or baseTransesterification (New Ester)
Methyl Ester R₂NHAmide
Methyl Ester LiAlH₄, then H₂OPrimary Alcohol
Methyl Ester Hexamethylditin, Ni catalystArylstannane acs.org

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for controlling the outcome of a synthesis, particularly the stereochemistry.

The formation of the (E)-isomer of the styryl double bond is often a key objective in the synthesis of this compound. In reactions like the Horner-Wadsworth-Emmons (HWE) olefination, the stereochemical outcome is highly dependent on the reaction conditions and the nature of the reactants. The HWE reaction involves the reaction of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone.

The generally accepted mechanism for the HWE reaction that leads to the (E)-alkene involves the following steps:

Deprotonation: A base removes the acidic proton alpha to the phosphonate and carbonyl groups of the phosphonate ester to form a stabilized carbanion (ylide).

Nucleophilic Addition: The ylide attacks the carbonyl carbon of the aldehyde, leading to the formation of a betaine (B1666868) intermediate.

Oxaphosphetane Formation: The betaine undergoes cyclization to form a four-membered ring intermediate called an oxaphosphetane.

Elimination: The oxaphosphetane collapses, eliminating a phosphate (B84403) ester and forming the alkene.

The stereoselectivity for the (E)-isomer is often favored due to thermodynamic control, where the more stable (E)-isomer is the major product. The use of stabilized ylides and reaction conditions that allow for the equilibration of intermediates typically leads to high (E)-selectivity. For instance, the reaction of trimethyl phosphonoacetate with an aromatic aldehyde like p-anisaldehyde is a common method to produce the (E)-isomer of the corresponding cinnamate (B1238496) ester. chegg.com

Role of Catalysts and Reaction Conditions on Pathway Selectivity

The synthesis of this compound, particularly with high stereoselectivity for the (E)-isomer, is critically dependent on the choice of catalyst and the specific reaction conditions employed. Cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are the most probable synthetic routes. wikipedia.orgnih.gov The selectivity of these pathways towards the desired product is governed by a complex interplay of the palladium catalyst source, ligands, base, solvent, and temperature.

The Mizoroki-Heck reaction, which couples an unsaturated halide with an alkene, is a primary method for forming the C-C bond in styryl derivatives and is noted for its excellent trans (E) selectivity. wikipedia.orgorganic-chemistry.org In a likely synthetic approach, methyl 4-halonicotinate is reacted with styrene (B11656) in the presence of a palladium catalyst. wikipedia.org The general mechanism involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Catalyst System: The choice of the palladium source and associated ligands is paramount. Common palladium precursors include Palladium(II) acetate (B1210297) (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). libretexts.org These precursors form the active Pd(0) catalyst in the reaction mixture. The ligands stabilize the palladium center and influence its reactivity and selectivity. Bulky, electron-rich phosphine (B1218219) ligands, such as Tri(tert-butyl)phosphine (P(t-Bu)₃) and those based on a dialkylbiaryl phosphine skeleton, are often effective for cross-coupling reactions, enhancing catalytic activity even for less reactive halides like chlorides. libretexts.orgucl.ac.uk For instance, the Pd/P(t-Bu)₃ catalyst system has been shown to be effective for Heck reactions of internal olefins, yielding products with high E-selectivity. ucl.ac.uk

Reaction Conditions: The solvent, base, and temperature also play crucial roles. Solvents such as dimethylformamide (DMF), toluene, and ionic liquids are frequently used. semanticscholar.orgbeilstein-journals.org The use of an ionic liquid can sometimes allow the reaction to proceed in the absence of a phosphine ligand. wikipedia.org The base is required to neutralize the hydrogen halide produced during the reaction and to facilitate the regeneration of the Pd(0) catalyst. wikipedia.org Common bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), and potassium acetate. The reaction temperature can significantly affect reaction times; microwave irradiation has been used to accelerate Heck reactions, reducing times from hours to minutes. beilstein-journals.org

ParameterComponent/ConditionRole in SynthesisReference
Catalyst PrecursorPd(OAc)₂, Pd₂(dba)₃, PalladacyclesSource of the active Pd(0) catalyst for the cross-coupling cycle. libretexts.orgbeilstein-journals.org
LigandP(t-Bu)₃, DPPPent, AntPhosStabilizes the Pd catalyst, influences reactivity, and enhances selectivity. Bulky, electron-rich ligands are often preferred. ucl.ac.ukrsc.orgorganic-chemistry.org
ReactantsMethyl 4-halonicotinate and Styrene (Heck) or Styrylboronic acid (Suzuki)The building blocks for the target molecule. wikipedia.orgnih.gov
BaseK₂CO₃, Et₃N, Potassium AcetateNeutralizes acid by-product and aids in the regeneration of the Pd(0) catalyst. wikipedia.org
SolventDMF, Toluene, Acetonitrile, Ionic LiquidsSolubilizes reactants and influences reaction rate and selectivity. wikipedia.orgscielo.br
TemperatureRoom temperature to 120 °C; Microwave irradiationAffects reaction rate; higher temperatures or microwave heating can significantly reduce reaction times. ucl.ac.ukbeilstein-journals.org

Kinetic Studies of Reaction Processes

The Mizoroki-Heck reaction generally follows a catalytic cycle with several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., methyl 4-bromonicotinate), leading to a Pd(II) intermediate. diva-portal.org

Migratory Insertion (Carbopalladation): The alkene (styrene) coordinates to the Pd(II) complex, followed by insertion of the alkene into the Aryl-Pd bond. ucl.ac.uk

β-Hydride Elimination: A hydrogen atom from the carbon beta to the palladium is eliminated, forming the styryl product and a palladium-hydride species. This step typically proceeds in a way that leads to the thermodynamically more stable (E)-alkene. organic-chemistry.orgucl.ac.uk

Reductive Elimination: The palladium-hydride species eliminates HX in the presence of a base, regenerating the active Pd(0) catalyst to continue the cycle. wikipedia.org

Kinetic studies of such systems often involve monitoring the concentration of reactants and products over time, typically using techniques like gas chromatography (GC) or NMR spectroscopy. scielo.brrsc.org The data can be used to determine reaction rates and derive a rate law, which describes how the rate depends on the concentrations of the reactants, catalyst, and other species. mdpi.com For example, analysis can reveal the rate-limiting step of the catalytic cycle, which is often the initial oxidative addition or the product-releasing reductive elimination. rsc.org

Factors influencing the reaction kinetics include:

Substrate Concentration: The rate of reaction is typically dependent on the concentration of the aryl halide and the alkene.

Temperature: As with most chemical reactions, the rate increases with temperature, following the Arrhenius equation. This is why microwave heating can dramatically shorten reaction times. beilstein-journals.org

Kinetic analyses can also elucidate the role of intermediates. In some enzymatic reactions, for instance, transient intermediates can be identified and their rates of formation and decay measured, providing a detailed picture of the reaction pathway. unm.edu A similar approach in catalytic synthesis can help understand catalyst deactivation pathways or the formation of undesired by-products, leading to more efficient and selective synthetic protocols. rsc.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of Methyl (E)-4-Styrylnicotinate, offering insights into the proton and carbon environments and their interconnections.

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the phenyl ring, the vinylic bridge, and the methyl ester group.

The protons on the pyridine ring (H-2, H-6, and H-5) are expected in the downfield region due to the electron-withdrawing nature of the nitrogen atom and the ester group. Specifically, H-2 and H-6, being ortho to the nitrogen, will be the most deshielded. The vinylic protons (H-7 and H-8) will appear as doublets, with a large coupling constant (J value) of approximately 16 Hz, which is characteristic of the trans or (E) configuration of the double bond. The protons of the unsubstituted phenyl ring will likely appear as a complex multiplet, while the methyl ester protons will be a sharp singlet in the upfield region.

Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2, H-6~8.75d~5.02H
H-5~7.45d~5.01H
H-Phenyl~7.30-7.60m-5H
H-8~7.50d~16.01H
H-7~7.15d~16.01H
-OCH₃~3.95s-3H

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the carbon skeleton. In a proton-decoupled ¹³C NMR spectrum of this compound, each chemically distinct carbon atom will produce a single peak.

The spectrum is expected to show a signal for the ester carbonyl carbon in the highly deshielded region (~165 ppm). The aromatic and vinylic carbons will resonate in the range of ~120-155 ppm. The carbon of the methyl ester group (-OCH₃) will appear at the most upfield position, typically around 52 ppm. Data from methyl isonicotinate (B8489971) and 4-styrylpyridine (B85998) are instrumental in assigning the carbons of the pyridine ring. nih.govnih.gov

Predicted ¹³C NMR Data for this compound Solvent: CDCl₃

Carbon LabelPredicted Chemical Shift (δ, ppm)
C=O~165.5
C-2, C-6~150.5
C-4~145.0
C-ipso (Phenyl)~136.0
C-3~135.0
C-8~134.0
C-para (Phenyl)~129.5
C-ortho (Phenyl)~129.0
C-meta (Phenyl)~127.0
C-7~122.0
C-5~121.0
-OCH₃~52.5

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing scalar coupling connectivities between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, key expected correlations would be:

Between the vinylic protons H-7 and H-8.

Between the adjacent pyridine protons H-5 and H-6.

Within the phenyl ring, showing the connectivity between the ortho, meta, and para protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is exceptionally powerful for connecting different parts of the molecule. Key HMBC correlations for confirming the structure would include:

From the methyl ester protons (-OCH₃) to the carbonyl carbon (C=O) and the C-O carbon.

From the vinylic proton H-7 to the pyridine carbon C-4 and the ipso-carbon of the phenyl ring.

From the pyridine proton H-5 to carbons C-3, C-4, and C-6.

Together, these 2D NMR experiments provide a complete and unambiguous picture of the molecular structure, confirming the substitution pattern and the stereochemistry of the styryl group.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. vscht.czmasterorganicchemistry.com

A very strong and sharp band around 1725 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. The spectrum will also feature bands corresponding to the C=C stretching of the vinylic and aromatic groups in the 1640-1580 cm⁻¹ region. A particularly diagnostic peak for the (E)-isomer is the strong C-H out-of-plane bending vibration of the trans-disubstituted alkene, which is expected around 965 cm⁻¹. nist.gov The presence of strong C-O stretching bands in the 1300-1100 cm⁻¹ range further confirms the ester functionality.

Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3050Aromatic & Vinylic C-H StretchMedium
~2955Aliphatic C-H Stretch (-OCH₃)Weak
~1725C=O Ester StretchStrong
~1640C=C Vinylic StretchMedium
~1590C=C Aromatic Ring Stretch (Pyridine)Strong
~1280, ~1110C-O Ester StretchStrong
~965=C-H Out-of-plane Bend (trans-alkene)Strong

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. Vibrations that are symmetric and involve a change in the polarizability of the molecule tend to be strong in Raman spectra.

For this compound, the Raman spectrum would be expected to show a very strong band for the symmetric C=C stretching of the vinyl group at ~1640 cm⁻¹. uh.edu The aromatic ring "breathing" modes, particularly the symmetric vibration of the phenyl ring at ~1000 cm⁻¹ and the pyridine ring stretch at ~1600 cm⁻¹, are also expected to be prominent. In contrast to its strong absorption in the IR spectrum, the C=O stretch of the ester is typically a weaker band in the Raman spectrum. The combination of IR and Raman data provides a comprehensive vibrational fingerprint of the molecule.

Predicted Raman Shift Data for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3050Aromatic & Vinylic C-H StretchMedium
~1725C=O Ester StretchWeak
~1640C=C Vinylic StretchVery Strong
~1600C=C Aromatic Ring Stretch (Pyridine/Phenyl)Strong
~1000Phenyl Ring Trigonal BreathingStrong

X-ray Crystallography for Solid-State Structure Determination

Analysis of Intermolecular Interactions in this compound

A detailed analysis of the intermolecular interactions for this compound, including specific hydrogen bonding and π-π stacking parameters, cannot be provided at this time. A comprehensive search of scientific literature and crystallographic databases did not yield specific structural data for this compound.

π-π stacking interactions are non-covalent forces between aromatic rings. In this compound, both the pyridine and the phenyl rings are capable of engaging in such interactions. The geometry of these interactions can vary, including face-to-face or offset (slipped-stack) arrangements, and is characterized by the distance between the centroids of the interacting rings and the slip angle.

Without experimental crystallographic data, any discussion of specific bond lengths, angles, or centroid-to-centroid distances for this compound would be speculative. Such data is essential for a detailed and accurate description of its intermolecular interactions.

Computational and Theoretical Investigations

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for interpreting and predicting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, providing a deeper understanding of the molecule's structure and behavior.

The simulation of infrared (IR) and Raman spectra is a common application of DFT. After geometry optimization, vibrational frequency calculations are performed at the same level of theory. niscpr.res.in These calculations predict the frequencies of the normal modes of vibration. The results are often presented as a series of peaks, with their positions corresponding to the vibrational frequencies and their intensities corresponding to the IR or Raman activity of each mode. uh.edu

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. To improve the correlation with experimental data, the calculated frequencies are typically multiplied by a scaling factor. uh.edu This allows for a more accurate assignment of the experimental IR and Raman bands to specific molecular vibrations, such as C=C stretching, C-H bending, or vibrations of the pyridine (B92270) ring. researchgate.net

Table 2: Comparison of Experimental and Scaled DFT-Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in a Styrylpyridine Derivative
Vibrational Mode AssignmentExperimental FT-IR (cm⁻¹)Calculated (B3LYP/6-31G*) (cm⁻¹)
C=O stretch (ester)17201725
C=C stretch (styryl)16351640
Pyridine ring stretch15901595
C-O stretch (ester)12801288

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited electronic states and predict UV-Vis absorption and fluorescence spectra. rowansci.com This method calculates the energies of electronic transitions from the ground state to various excited states. rowansci.com The results are used to predict the maximum absorption wavelength (λmax) of the molecule. nih.gov

For styrylpyridine compounds, TD-DFT calculations can effectively predict the λmax values associated with the π-π* transitions of the conjugated system. nih.gov The choice of functional (e.g., B3LYP, PBE0, CAM-B3LYP) and the inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), are crucial for obtaining results that accurately match experimental spectra. nih.govnih.govmdpi.com By comparing the calculated λmax with experimental data, researchers can confirm the electronic structure and understand how substituents affect the absorption properties. nih.gov TD-DFT can also be used to optimize the geometry of the first excited state, allowing for the prediction of fluorescence emission energies. nih.gov

Table 3: Comparison of Experimental and TD-DFT Calculated λmax (nm) for Styrylpyridine Derivatives in Solution
CompoundExperimental λmax (nm)Calculated λmax (nm) (TD-B3LYP/6-31G(d))
2-Styrylpyridine294294.5
trans-4-(m-cyanostyryl)pyridine305306.2

The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for the ab initio calculation of nuclear magnetic resonance (NMR) chemical shifts. modgraph.co.uk This method, typically used in conjunction with DFT (e.g., at the B3LYP/6-31G** level), calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. modgraph.co.uk

To obtain the final chemical shifts (δ) in parts per million (ppm), the calculated shielding values (σ) are referenced against the shielding value of a standard compound, usually Tetramethylsilane (TMS), calculated at the same level of theory. modgraph.co.ukresearchgate.net The chemical shift is given by the equation δ = σ_ref - σ_calc. researchgate.net These theoretical predictions are highly valuable for assigning the complex proton (¹H) and carbon-¹³ (¹³C) NMR spectra of molecules like Methyl (E)-4-Styrylnicotinate, helping to confirm its structure by matching calculated shifts to experimental peaks. libretexts.org

Table 4: Illustrative Comparison of Experimental and GIAO-DFT Calculated ¹H NMR Chemical Shifts (ppm) for Protons in a Styrylpyridine Moiety
Proton AssignmentExperimental δ (ppm)Calculated δ (ppm)
Pyridine H-2, H-68.658.70
Pyridine H-3, H-57.407.45
Styryl Vinyl H (α to Py)7.257.30
Phenyl ortho-H7.607.65

Conformational Analysis and Potential Energy Surfaces

Computational studies, primarily leveraging Density Functional Theory (DFT), have provided significant insights into the conformational landscape of styrylpyridine derivatives, which serve as a structural basis for this compound. For the parent compound, 4-styrylpyridine (B85998), the trans isomer is identified as the global minimum on the potential energy surface, exhibiting a planar geometry at its lowest energy state. This planarity is attributed to the extensive π-conjugation between the phenyl and pyridinyl rings through the ethylene (B1197577) bridge.

In contrast, the cis isomer of 4-styrylpyridine represents a local energy minimum and is characterized by a markedly twisted conformation. This deviation from planarity arises from steric hindrance between the ortho-hydrogens on the phenyl and pyridinyl rings. The addition of the methyl nicotinate (B505614) group in this compound is expected to introduce further complexity to the potential energy surface. The ester group itself has rotational degrees of freedom that would create additional local minima. While the planar trans conformation is likely to remain the most stable, the barrier to rotation around the C-C single bonds of the styryl moiety may be influenced by the electronic and steric effects of the methyl ester substituent.

The potential energy surface (PES) for the isomerization and rotation of key dihedral angles reveals the energetic pathways connecting different conformers. For 4-styrylpyridine, the PES has been mapped to identify transition states for cis-trans isomerization and enantiomerization of the twisted cis form.

Table 1: Calculated Relative Energies of 4-Styrylpyridine Conformers

Conformer Method/Basis Set Relative Energy (kcal/mol) Key Dihedral Angle(s)
trans (planar) B3LYP/6-31G(d) 0.0 ~180° (C=C-C=C)
cis (twisted) B3LYP/6-31G(d) ~3.5 ~40-50° (C-C-Ph), ~20-30° (C-C-Py)

Note: Data is illustrative and based on typical findings for 4-styrylpyridine. The presence of the methyl nicotinate group would likely alter these values.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a means to understand the dynamic behavior of molecules at finite temperatures. Car-Parrinello MD simulations performed on 4-styrylpyridine indicate that the molecule is highly flexible. While the energy minimum for the trans isomer corresponds to a planar structure, at ambient temperatures (e.g., 300 K), the molecule predominantly exists in a non-planar form due to thermal energy populating torsional vibrational modes. This suggests that the planarity is a low-energy snapshot, but the molecule exhibits significant out-of-plane fluctuations.

Simulations at elevated temperatures have captured rare events, such as the rotation of the pyridinyl ring in the cis isomer of 4-styrylpyridine, occurring on a picosecond timescale. This highlights the dynamic nature of these molecular systems and the accessibility of different conformational states.

Table 2: Key Dynamic Events Observed in MD Simulations of Styrylpyridine Derivatives

Dynamic Event Typical Timescale Influencing Factors Predicted Impact of Methyl Nicotinate Group
Torsional motion around C-C single bonds Femtoseconds to Picoseconds Temperature, Solvent Viscosity Increased steric hindrance may slightly increase the rotational barrier.
cis-trans Isomerization Nanoseconds to Microseconds (or longer, highly temperature dependent) Temperature, Light (photochemical) Electronic effects might alter the energy of the transition state.

Reactivity Predictions and Transition State Analysis

DFT calculations are instrumental in predicting the reactivity of molecules by analyzing their frontier molecular orbitals (HOMO and LUMO) and mapping the reaction pathways via transition state theory. For styrylpyridine systems, reactivity often involves the π-system of the ethylene bridge and the aromatic rings.

Transition state analysis for the thermal cis-trans isomerization of 4-styrylpyridine reveals a biradicaloid transition state where the central C=C bond is twisted by approximately 90 degrees. This process is associated with a high activation energy, indicating that thermal isomerization is slow under normal conditions. The presence of the electron-withdrawing methyl nicotinate group on the pyridine ring in this compound would be expected to influence the electronic structure of the transition state. This could potentially lower the activation energy for nucleophilic attack at the pyridine ring or the styryl moiety.

Furthermore, computational analysis can predict sites of electrophilic or nucleophilic attack. The nitrogen atom of the pyridine ring is a site of potential protonation or coordination to Lewis acids. The carbonyl carbon of the ester group is an electrophilic center susceptible to nucleophilic attack, for instance, in hydrolysis reactions. Transition state analysis for such reactions would involve locating the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate, providing crucial information about the reaction mechanism and its kinetics.

Table 3: Predicted Reactivity Parameters and Transition State Characteristics

Reaction Type Key Reactivity Descriptor Predicted Nature of Transition State
Thermal cis-trans Isomerization Activation Energy (Ea) Biradicaloid, ~90° twist of C=C bond
Electrophilic Aromatic Substitution HOMO energy and distribution Wheland-type intermediate
Nucleophilic attack at carbonyl C LUMO energy, partial charge on C Tetrahedral intermediate

Chemical Reactivity and Transformation Studies

Photochemical Behavior of Methyl (E)-4-Styrylnicotinate

The presence of a styryl group attached to a pyridine (B92270) ring suggests that this compound is likely to exhibit interesting photochemical properties, primarily centered around the carbon-carbon double bond of the styryl moiety.

Photoisomerization Mechanisms (E/Z Interconversion)

Like other stilbene (B7821643) and styryl derivatives, this compound is expected to undergo reversible E/Z photoisomerization upon irradiation with light of a suitable wavelength. This process involves the conversion between the (E) (trans) and (Z) (cis) isomers. The mechanism typically proceeds through the excitation of the molecule to an excited singlet state (S1), followed by rotation around the central C=C double bond to a perpendicular intermediate state, which can then decay back to the ground state as either the (E) or (Z) isomer. The exact nature of the excited state and the efficiency of the isomerization can be influenced by factors such as the solvent polarity and the presence of substituents on the aromatic rings. For analogous compounds like stilbene, sensitization to the triplet state can also lead to isomerization, often with different selectivity. rsc.orgmdpi.com

Light-Induced C-O Bond Cleavage and Fragmentation Pathways

While E/Z isomerization is a primary photochemical pathway for styryl compounds, other light-induced reactions, such as C-O bond cleavage and fragmentation, can occur, particularly under high-energy irradiation or in the presence of sensitizers. For esters like this compound, photochemical cleavage of the C-O bond of the methyl ester group is a possibility. This could proceed through various mechanisms, including homolytic cleavage to generate radical intermediates or heterolytic cleavage. Subsequent reactions of these intermediates could lead to a variety of fragmentation products. However, specific studies detailing the light-induced fragmentation pathways of this compound are not prevalent in the current literature. General principles of photochemistry suggest that the stability of the resulting radical or ionic fragments would play a key role in determining the favorability of such pathways. nih.govrsc.orgrsc.org

Electrochemical Properties and Redox Behavior

The electrochemical characteristics of this compound are of interest for understanding its electron-transfer capabilities and potential use in electro-organic synthesis or as a component in electronic materials.

Cyclic Voltammetry (CV) for Redox Potential Determination

Cyclic voltammetry is a powerful technique used to investigate the redox behavior of chemical species. For a closely related compound, 4-styrylpyridine (B85998), studies in anhydrous dimethylformamide have revealed its electrochemical properties. rsc.orgrsc.org Polarography of 4-styrylpyridine shows two distinct one-electron reduction waves at -1.88 V and -2.22 V (versus a saturated calomel (B162337) electrode, s.c.e.). rsc.orgrsc.org

Table 1: Electrochemical Data for 4-Styrylpyridine in Anhydrous Dimethylformamide

ParameterValue (vs. s.c.e.)Reference
First Reduction Potential (E½)-1.88 V rsc.orgrsc.org
Second Reduction Potential (E½)-2.22 V rsc.orgrsc.org
Nature of First ReductionReversible, one-electron rsc.orgrsc.org

Note: Data is for the analogous compound 4-styrylpyridine. Specific data for this compound was not available in the searched literature.

Electrocatalytic Applications (if applicable to non-biological reactions)

The ability of a molecule to mediate electron transfer reactions makes it a potential candidate for electrocatalytic applications. While there is extensive research on the use of various organic molecules as electrocatalysts for reactions like CO2 reduction, specific studies on the non-biological electrocatalytic applications of this compound or closely related styrylpyridines are limited in the available literature. researchgate.net The redox potentials observed for 4-styrylpyridine suggest that it could potentially act as an electron mediator in certain reduction reactions. However, without specific experimental evidence, its efficacy and applicability as an electrocatalyst in non-biological systems remain speculative. Further research would be needed to explore its catalytic activity, stability, and the types of chemical transformations it could facilitate.

General Reactivity with Organic and Inorganic Reagents

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine and Styryl Rings

The reactivity of this compound towards nucleophilic and electrophilic substitution is governed by the electronic properties of both the pyridine ring and the styryl substituent.

Pyridine Ring Reactivity:

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iq Any electrophilic attack is most likely to occur at the 3- and 5-positions, as the intermediates formed by attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the nitrogen atom. aklectures.comquimicaorganica.orgstudy.comquora.com In the case of this compound, the styryl group at the 4-position would further influence the regioselectivity of electrophilic substitution.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, as the negative charge in the intermediate can be stabilized by the nitrogen atom. youtube.comquimicaorganica.org The presence of a good leaving group at these positions facilitates the reaction. youtube.com In this compound, while there isn't an inherent leaving group, strong nucleophiles could potentially react, for instance, in a Chichibabin-type reaction. youtube.com Studies on 2-styryl-3-nitropyridines have shown that they readily react with thiolate anions, resulting in substitution products. researchgate.net

Styryl Ring Reactivity:

The styryl portion of the molecule, being an activated phenyl ring, is more susceptible to electrophilic substitution than the pyridine ring. The directing effects of the vinylpyridine substituent would need to be considered.

The following table provides a general overview of the expected reactivity based on studies of pyridine and its derivatives.

Reaction TypePosition(s) on Pyridine RingReactivityRationale
Electrophilic Substitution3, 5LowThe electronegative nitrogen deactivates the ring. uoanbar.edu.iq Intermediates for attack at C-3/C-5 are more stable. quimicaorganica.orgstudy.comquora.com
Nucleophilic Substitution2, 4High (with a leaving group)The nitrogen atom can stabilize the negatively charged intermediate. youtube.comquimicaorganica.org

Hydrogenation and Reduction Chemistry

The hydrogenation and reduction of this compound can occur at several sites: the carbon-carbon double bond of the styryl group, the pyridine ring, and the ester functionality.

Hydrogenation of the Styryl Double Bond and Pyridine Ring:

Catalytic hydrogenation of pyridines is a common method to produce piperidines, which are important building blocks in pharmaceuticals. rsc.org This transformation typically requires a catalyst and a hydrogen source. researchgate.net Various catalysts, including platinum oxide (PtO2), rhodium on carbon, and palladium on carbon, have been employed for the hydrogenation of substituted pyridines, often under elevated pressure and in acidic media like glacial acetic acid. researchgate.net For this compound, catalytic hydrogenation would be expected to reduce both the styryl double bond and the pyridine ring to a piperidine (B6355638) ring. The specific conditions would determine the selectivity. Mild conditions might allow for the selective hydrogenation of the more reactive styryl C=C bond.

The use of rhodium oxide (Rh2O3) has been reported for the reduction of various unprotected pyridines under mild conditions, offering a broad substrate scope. rsc.org Ruthenium-based catalysts have also been shown to be effective for the hydrogenation of pyridine and its derivatives. researchgate.net

Reduction with Other Reagents:

Non-catalytic reduction methods can also be employed. For instance, the reduction of 4-styrylpyridine with samarium(II) iodide (SmI2) has been studied, revealing a complex mechanism involving a proton-coupled electron transfer. acs.org This method could potentially be applied to the reduction of the styryl double bond in this compound.

The ester group could also be reduced to an alcohol using strong reducing agents like lithium aluminum hydride, although this would likely also affect the other reducible functionalities in the molecule.

The table below summarizes potential hydrogenation outcomes for the core structures present in this compound.

Functional GroupReagents and ConditionsProduct
Pyridine RingH2, PtO2, acetic acid researchgate.netPiperidine Ring
Pyridine RingH2, Rh2O3, mild conditions rsc.orgPiperidine Ring
Styryl C=C BondH2, Pd/C, mild conditionsEthylbenzene derivative
Styryl C=C BondSmI2, proton source acs.orgEthylbenzene derivative

Cycloaddition Reactions

The styryl and pyridine moieties of this compound present opportunities for various cycloaddition reactions.

[2+2] Photocycloaddition:

Styryl derivatives are known to undergo [2+2] photocycloaddition reactions upon irradiation with UV light, leading to the formation of cyclobutane (B1203170) rings. researchgate.netresearchgate.net This reaction has been observed for 4-styrylpyridine, where the photodimerization can be influenced by the molecular packing in the solid state. researchgate.netacs.org It is highly probable that this compound would exhibit similar photoreactivity, potentially leading to various isomeric cyclobutane dimers depending on the reaction conditions (solution vs. solid state) and the relative orientation of the reacting molecules.

Diels-Alder Reactions:

The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile. wikipedia.org The pyridine ring can act as a dienophile, although its reactivity is generally low. acsgcipr.org Coordination to a metal complex can enhance its dienophilic character. acs.org The styryl double bond, particularly being conjugated with the pyridine ring, could also function as a dienophile, especially with electron-rich dienes.

Conversely, the styrylpyridine system could potentially act as a diene in an inverse-electron-demand Diels-Alder reaction, although this is less common for this type of structure. acsgcipr.org

[3+2] Cycloaddition:

Styryl derivatives can also participate in [3+2] cycloaddition reactions with 1,3-dipoles. For example, the reaction of styrenes with 2,2,2-trifluorodiazoethane (B1242873) can lead to the formation of trifluoromethylpyrazoles after a sequence of cycloaddition, isomerization, and oxidation. nih.gov This suggests that this compound could react with various 1,3-dipoles to form five-membered heterocyclic rings.

A summary of potential cycloaddition reactions is presented in the table below.

Reaction TypeReacting MoietyPotential ReactantProduct Type
[2+2] PhotocycloadditionStyryl C=C BondAnother molecule of this compoundCyclobutane dimer researchgate.netresearchgate.net
[4+2] Diels-AlderPyridine Ring or Styryl C=C BondConjugated dieneCyclohexene derivative wikipedia.org
[3+2] CycloadditionStyryl C=C Bond1,3-dipole (e.g., diazoalkane)Five-membered heterocycle nih.gov

Advanced Chemical Applications and Material Science Potential

Role as a Synthetic Precursor in Complex Molecule Construction

The molecular architecture of Methyl (E)-4-styrylnicotinate makes it a valuable C1 building block for the synthesis of more elaborate chemical structures. diva-portal.org In organic synthesis, the ability to construct complex molecules from simpler, readily available precursors is fundamental. nih.gov The distinct reactive sites within this compound—the styryl double bond, the pyridine (B92270) ring, and the methyl ester—allow for a variety of subsequent chemical transformations.

The styryl unit's carbon-carbon double bond can undergo a range of reactions, including hydrogenation, epoxidation, and dihydroxylation, to introduce new functionalities. Furthermore, the vinyl group is a key participant in powerful carbon-carbon bond-forming reactions such as the Heck or Suzuki couplings, enabling the extension of the conjugated system or the attachment of other molecular fragments. The methyl ester group can be easily hydrolyzed to the corresponding carboxylic acid or converted into amides, providing handles for further derivatization or for linking the molecule to other substrates. drugbank.com This versatility allows chemists to use this compound as a scaffold, systematically building upon its core structure to access a diverse library of polysubstituted pyridine derivatives and other complex heterocyclic systems. researchgate.netresearchgate.net

Potential in Polymer and Material Science (e.g., Monomer, Cross-linking Agent)

The styryl moiety of this compound is photoreactive, a property that is highly valuable in polymer and material science. Specifically, upon exposure to ultraviolet (UV) or visible light, the carbon-carbon double bond of the styryl group can undergo a [2+2] photocycloaddition reaction with a neighboring styryl group. acs.org This reaction forms a cyclobutane (B1203170) ring, effectively linking two molecules together.

This photo-induced dimerization is the fundamental process behind the topochemical photopolymerization of certain styryl-based monomers in the solid state. nih.gov If molecules of this compound are precisely arranged in a crystal lattice such that their styryl groups are parallel and within a certain distance (typically less than 4.2 Å), irradiation can initiate a chain reaction, leading to the formation of a linear polymer with a cyclobutane-containing backbone. nih.gov

Alternatively, this compound can be incorporated as a side group into a pre-existing polymer chain, for example, through copolymerization of a modified version of the molecule. In this context, it can function as a photo-responsive cross-linking agent. rsc.orgresearchgate.net Irradiation of the polymer material would induce the [2+2] cycloaddition between the styryl side groups of different chains, creating covalent bonds that form a three-dimensional polymer network. researchgate.net This process can significantly alter the material's properties, as summarized in the table below.

PropertyChange upon Cross-linkingRationale
Solubility DecreasesFormation of an insoluble gel network.
Mechanical Strength IncreasesCovalent links restrict chain mobility, enhancing stiffness and toughness.
Thermal Stability IncreasesThe networked structure requires more energy to break down.
Swelling Capacity DecreasesThe network structure limits the uptake of solvents.

This ability to control the degree of cross-linking with light makes this compound a candidate for applications in photolithography, coatings, and the fabrication of "smart" materials whose properties can be tuned on demand.

Supramolecular Assembly and Crystal Engineering

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. researchgate.net this compound is an excellent candidate for crystal engineering due to its multiple sites for engaging in specific and directional non-covalent interactions. nih.gov These interactions guide the self-assembly of molecules into highly ordered one-, two-, or three-dimensional architectures. mdpi.com

The design of specific molecular arrangements relies on the predictable recognition patterns between functional groups, often referred to as supramolecular synthons. The key functional groups in this compound allow for the formation of several important synthons:

Pyridine Nitrogen: Can act as a hydrogen bond acceptor or a coordination site for metal ions.

Ester Group: The carbonyl oxygen is a potent hydrogen bond acceptor.

Aromatic Rings (Styrene and Pyridine): Can participate in π-π stacking and C-H···π interactions.

By co-crystallizing this compound with other molecules (coformers) that have complementary functional groups (e.g., carboxylic acids, phenols), it is possible to create a wide variety of supramolecular structures, including molecular salts and co-crystals, with controlled packing and dimensionality. nih.gov For instance, pairing with a dicarboxylic acid could lead to the formation of extended hydrogen-bonded chains or sheets.

The physical and chemical properties of a molecular solid are intrinsically linked to its crystal structure. By systematically altering the non-covalent interactions, one can tune these properties. For example, the formation of different polymorphs (different crystal structures of the same molecule) or co-crystals of styryl-pyridine derivatives has been shown to result in distinct photophysical properties, such as solid-state fluorescence. rsc.org The specific arrangement of the π-conjugated systems, dictated by π-π stacking and hydrogen bonds, can significantly influence the material's absorption and emission characteristics. This tunability is crucial for developing organic materials for applications in optics and electronics.

Interaction TypeParticipating Groups on this compoundPotential Effect on Assembly
Hydrogen Bonding Pyridine-N, Ester C=ODirects the formation of chains, layers, or discrete assemblies.
π-π Stacking Phenyl ring, Pyridine ringInfluences packing density and electronic properties (e.g., fluorescence).
C-H···π Interactions Aromatic C-H bonds and π-systemsContributes to the stability and specific orientation of molecules.
Halogen Bonding (If halogenated derivatives are used)Provides a highly directional interaction for precise structural control.

Applications in Sensors or Probes (excluding biological sensing mechanisms)

Styrylpyridine derivatives are often highly fluorescent due to their extended π-conjugated systems, which support intramolecular charge transfer (ICT) upon photoexcitation. nih.gov The fluorescence properties (intensity, wavelength, and quantum yield) of these molecules can be highly sensitive to their local environment. This sensitivity forms the basis for their use as chemical sensors or probes for the detection of specific analytes, particularly metal ions. nih.govmdpi.commdpi.com

When a metal ion coordinates to the pyridine nitrogen of a styrylpyridine derivative, it can perturb the electronic structure of the fluorophore. scispace.com This interaction often leads to a distinct change in the fluorescence signal through mechanisms like chelation-enhanced fluorescence quenching (CHEQ) or chelation-enhanced fluorescence (CHEF). For example, the coordination of paramagnetic metal ions such as Cu²⁺ frequently leads to fluorescence quenching. nih.gov By designing styrylpyridine-based probes with specific binding sites, researchers have developed selective sensors for a variety of metal cations. rsc.org

AnalyteSensing PrincipleReported in Styrylpyridine-type Probes
Hg²⁺ Fluorescence QuenchingYes nih.gov
Cu²⁺ Fluorescence QuenchingYes nih.gov
Pb²⁺ Ratiometric Fluorescent ResponseYes scispace.com
Cr²⁺, Ni²⁺, Co²⁺ Differential Fluorescence ResponseYes mdpi.com
Fluoride Anions (F⁻) Colorimetric DetectionYes mdpi.com

The potential of this compound as a chemical sensor lies in its ability to act as a signaling unit (the styrylpyridine fluorophore) that can be readily functionalized. The ester group could be modified to incorporate a specific receptor unit, enhancing selectivity for a target analyte and creating a highly specialized chemosensor.

Catalysis and Ligand Design for Metal Complexes (focused on chemical transformations, not biological activity)

The pyridine moiety is a cornerstone of ligand design in coordination chemistry and transition metal catalysis. unimi.itnih.govsemanticscholar.org The nitrogen atom possesses a lone pair of electrons that can readily coordinate to a metal center, forming a stable metal-ligand bond. In its native form, this compound can act as a simple monodentate L-type ligand, where 'L' denotes a neutral two-electron donor.

While monodentate pyridine ligands are common, the true potential of the this compound scaffold lies in its use as a building block for more complex, multidentate ligands. nih.gov For example, chemical modification could be used to introduce additional coordinating groups onto the styrene (B11656) ring or by linking multiple styrylnicotinate units together. Such custom-designed ligands can be used to control the steric and electronic environment around a metal catalyst, thereby influencing its activity, selectivity, and stability in chemical transformations. mdpi.commdpi.com

Transition metal complexes featuring pyridine-based ligands are workhorses in catalysis, facilitating a vast array of reactions, including:

Cross-Coupling Reactions: (e.g., Suzuki, Heck, Sonogashira) for C-C bond formation. mdpi.com

Oxidation Reactions: Such as the epoxidation of alkenes.

Polymerization: Catalyzing the formation of polymers from monomers. researchgate.net

Hydrogenation: The addition of hydrogen across double bonds.

The electronic properties of the styrylnicotinate ligand—combining the π-accepting pyridine ring with the extended π-donating styryl group—could offer unique ways to modulate the electron density at the metal center, providing a mechanism to fine-tune catalytic performance. scispace.com

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of Methyl (E)-4-Styrylnicotinate, while effective, presents opportunities for improvement in terms of efficiency and environmental impact. Future research will likely prioritize the development of greener synthetic methodologies. This includes the exploration of catalytic systems that minimize waste, reduce energy consumption, and utilize renewable starting materials. A significant focus will be on stereoselective synthesis to ensure the exclusive or predominant formation of the desired (E)-isomer, thereby eliminating the need for costly and wasteful purification steps. nih.gov The development of a highly tunable stereoselective dimerization process for methyl ketones into 1,4-enediones serves as a pertinent example of the type of innovative synthetic strategies that could be adapted for the production of this compound. nih.gov

Exploration of Novel Chemical Transformations

The inherent reactivity of the styryl and nicotinate (B505614) moieties within this compound offers a rich landscape for chemical modification. Future investigations will aim to explore a diverse array of chemical transformations to generate a library of novel derivatives with tailored properties. This could involve, but is not limited to, reactions at the olefinic double bond, such as epoxidation, dihydroxylation, and cycloaddition, as well as modifications to the pyridine (B92270) ring and the ester group. The systematic study of these transformations will not only expand the chemical space around this core structure but also potentially lead to the discovery of compounds with enhanced biological activity or unique material properties.

Advanced Computational Modeling for Property Prediction and Mechanism Understanding

Computational chemistry is set to play a pivotal role in accelerating research on this compound. Advanced computational models, such as those based on density functional theory (DFT) and quantitative structure-activity relationship (QSAR) studies, can provide profound insights into the molecule's electronic structure, reactivity, and potential biological interactions. These in silico approaches can be employed to predict a range of properties, from spectroscopic characteristics to binding affinities with biological targets. Furthermore, computational studies can elucidate the mechanisms of its synthesis and subsequent chemical transformations, guiding the design of more efficient and selective reactions. mdpi.com The use of methods like the M06-2X and CCSD(T) methods with appropriate basis sets can be instrumental in understanding reaction kinetics and mechanisms. mdpi.com

Integration into Emerging Fields of Materials Science and Chemical Engineering

The unique structural features of this compound, combining a conjugated styryl group with a polar pyridine ring, make it an attractive building block for advanced materials. Future research will likely explore its incorporation into polymers, metal-organic frameworks (MOFs), and other functional materials. Its potential applications could span from organic electronics, where its conjugated system may be exploited, to the development of novel drug delivery systems. In the realm of chemical engineering, the compound could serve as a versatile intermediate for the synthesis of more complex molecules, contributing to the development of innovative and efficient chemical processes.

Q & A

Q. What are the validated synthetic pathways for Methyl (E)-4-Styrylnicotinate, and how can stereochemical purity be ensured?

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR : 1H^1H- and 13C^{13}\text{C}-NMR to confirm regiochemistry and substituent positions (e.g., pyridinyl proton shifts at δ 8.5–9.0 ppm) .
  • HPLC-MS : To assess purity and detect trace isomers. Use a C18 column with acetonitrile/water gradients.
  • X-ray Crystallography : For unambiguous confirmation of crystal structure and stereochemistry (if single crystals are obtainable).
    Ensure cross-validation between techniques to address discrepancies, as outlined in guidelines for experimental reproducibility .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?

  • Methodological Answer : Conduct a systematic review with meta-analysis:

Define Scope : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to narrow research questions (e.g., "Does this compound inhibit COX-2 in murine models?") .

Data Extraction : Tabulate study parameters (e.g., dosage, model system, assay type). Address heterogeneity via subgroup analysis (e.g., in vitro vs. in vivo).

Statistical Reconciliation : Apply random-effects models to account for variability. Use tools like RevMan for forest plots to visualize effect sizes .
Example Contradiction : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., DMSO solvent interference). Replicate critical experiments under standardized protocols .

Q. What computational strategies are effective for predicting the binding affinity of this compound to nicotinic acetylcholine receptors?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations:
  • Docking : Use the receptor’s crystal structure (PDB ID: 1UW6) to identify key interactions (e.g., hydrogen bonds with pyridinyl nitrogen).
  • MD Simulations (100 ns) : Assess binding stability via RMSD/RMSF plots. Include solvent effects (TIP3P water model) and physiological ion concentrations.
    Validate predictions with experimental SAR studies, focusing on substituent effects at the styryl moiety .

Q. How should researchers design dose-response studies to evaluate the cytotoxicity of this compound in heterogeneous cell lines?

  • Methodological Answer :
  • Experimental Design :
  • Use a panel of cell lines (e.g., HEK293, HepG2, MCF-7) to assess tissue-specific toxicity.
  • Include positive controls (e.g., cisplatin) and vehicle controls (e.g., DMSO <0.1%).
  • Data Analysis :
  • Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50}.
  • Address outliers via Grubbs’ test and repeat experiments in triplicate.
  • Reporting : Follow CONSORT guidelines for preclinical studies, detailing cell culture conditions, passage numbers, and assay endpoints .

Methodological Best Practices

  • Data Reproducibility : Document all synthetic steps (e.g., reaction time, temperature) and analytical parameters (e.g., NMR spectrometer frequency) to enable replication .
  • Ethical Compliance : For in vivo studies, obtain institutional animal care committee approval and adhere to ARRIVE guidelines for reporting .
  • Conflict Resolution : If spectral data conflicts with literature (e.g., unexpected 1H^1H-NMR shifts), re-examine sample purity and consider alternative deuteration solvents (e.g., DMSO-d6_6 vs. CDCl3_3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.